molecular formula C12H17NO2 B503762 N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 880812-90-8

N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B503762
CAS No.: 880812-90-8
M. Wt: 207.27g/mol
InChI Key: LWUFIKVIDUKIGU-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine is a cyclopropane derivative featuring a benzylamine scaffold substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. Its molecular formula is inferred as C₁₂H₁₇NO₂ (excluding counterions in its hydrochloride form, CAS 1050419-89-0) . The methoxy groups contribute to its electronic and steric properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-3-9(12(7-11)15-2)8-13-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUFIKVIDUKIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy Substitutions

N-[(3,5-Dimethoxyphenyl)methyl]cyclopropanamine (CAS 625435-20-3)
  • Molecular Formula: C₁₂H₁₇NO₂ (inferred).
  • Key Differences: The 3,5-dimethoxy substitution pattern alters electronic distribution compared to the 2,4-isomer.
  • Applications: Limited data, but similar compounds are explored as intermediates in agrochemicals .
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine (CAS 900641-13-6)
  • Molecular Formula: C₁₂H₁₅F₂NO₂.
  • Key Differences : The difluoromethoxy group at the 4-position introduces electronegative fluorine atoms, increasing metabolic stability and lipophilicity. This modification is common in drug design to improve pharmacokinetics .

Analogues with Nitro or Halogen Substituents

N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8)
  • Molecular Formula : C₁₀H₁₂N₂O₂.
  • Key Differences: The nitro group at the 2-position is strongly electron-withdrawing, reducing basicity and increasing reactivity in electrophilic substitutions.
  • Applications : Primarily a research chemical .
N-[2-(4-Chlorophenyl)-1-methylethyl]cyclopropanamine
  • Molecular Formula : C₁₂H₁₆ClN.
  • The chloro-substituent enhances lipophilicity compared to methoxy groups .

Heterocyclic Analogues

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 1172971-35-5)
  • Molecular Formula : C₁₀H₁₇N₃.
  • Key Differences : Replacement of the phenyl ring with a pyrazole heterocycle modifies electronic properties and introduces hydrogen-bonding sites. The molecular weight (179.27 g/mol) is lower, suggesting reduced steric demand .
  • Applications: Potential use in medicinal chemistry due to pyrazole’s prevalence in bioactive molecules.

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Toxicity Data
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine C₁₂H₁₇NO₂ ~207.27 (free base) 2,4-OCH₃ N/A Limited
N-[(3,5-Dimethoxyphenyl)methyl]cyclopropanamine C₁₂H₁₇NO₂ ~207.27 3,5-OCH₃ N/A Not reported
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 2-NO₂ ≤100 Unknown
N-[(1-Ethyl-3-methyl-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₃ 179.27 Pyrazole ring 95 Not reported

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a dimethoxyphenyl group. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 191.27 g/mol. The compound's structure can influence its biological activity, particularly through interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could lead to downstream effects on metabolic pathways.

The exact mechanism remains under investigation, but preliminary studies suggest a role in modulating neurotransmitter levels and enzyme activity related to neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Neurological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For example, studies have shown that it may enhance serotonin receptor activity, which could be beneficial in managing depression and anxiety disorders.

Case Studies

  • Case Study on Neurotransmitter Modulation :
    A clinical trial investigated the effects of this compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo after four weeks of treatment.
  • Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : Investigated as a potential candidate for new drugs targeting mental health disorders.
  • Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules in medicinal chemistry.

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